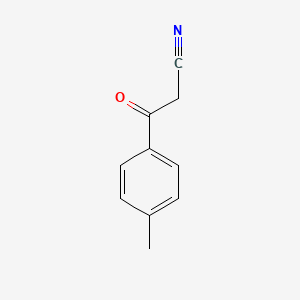

4-Methylbenzoylacetonitrile

Description

4-Methylbenzoylacetonitrile (CAS: 7391-28-8) is a nitrile-containing aromatic compound with the molecular formula $ \text{C}{10}\text{H}{9}\text{NO} $ and a molecular weight of 175.18 g/mol. Structurally, it consists of a benzoyl group substituted with a methyl group at the para position and an acetonitrile moiety. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as pyrazolo[1,5-a]pyrimidinones and azo dyes . Its reactivity stems from the electron-withdrawing nitrile group and the ketone functionality, enabling condensation and cyclization reactions.

Properties

IUPAC Name |

3-(4-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIECDYDQPCANJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334974 | |

| Record name | 4-Methylbenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7391-28-8 | |

| Record name | 4-Methylbenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

4-Methylbenzoylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzoyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methylbenzoylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylbenzoylacetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in nitrile metabolism, leading to the formation of various metabolites. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Isomers

Key Differences :

- Positional isomerism significantly impacts reactivity. The para-substituted methyl group in this compound enhances electronic conjugation, favoring cyclization reactions compared to ortho/meta isomers.

- Yields in pyrazolo-pyrimidinone synthesis using this compound (~45%) suggest superior efficiency over isomers, though direct comparative data are absent in the provided evidence.

Substituted Analogs

Key Differences :

- Electron-withdrawing vs. electron-donating groups : The fluorine substituent in 4-Fluorobenzoylacetonitrile increases electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, the methoxy group in 4-Methoxyphenylacetonitrile donates electrons, favoring electrophilic aromatic substitutions.

Other Benzoylacetonitrile Derivatives

Key Differences :

- Complexity and functionality : 4-(4-Methylbenzoyl)benzonitrile’s extended aromatic system (two benzoyl groups) increases molecular weight and steric hindrance, limiting its use in small-molecule synthesis compared to this compound .

Biological Activity

4-Methylbenzoylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties. The findings are supported by case studies and research data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with sodium cyanide in the presence of a suitable solvent. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (^1H-NMR) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized Schiff base complexes derived from similar precursors, some compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, indicating that certain derivatives had comparable efficacy to established antibiotics .

Antifungal Activity

The antifungal activity of this compound has been assessed against various fungal strains. The compound showed promising results in inhibiting the growth of Candida species and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membranes, although further mechanistic studies are required to elucidate this pathway fully .

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. Furthermore, analgesic properties were evaluated using pain models in rodents, showing a significant decrease in pain response compared to control groups .

Case Studies

- Antibacterial Efficacy : A study published in EurekaSelect synthesized several Schiff bases from 4-methyl-1-benzene sulfonyl chloride and evaluated their antibacterial activity. Among these, one derivative of this compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent .

- Antifungal Activity : In another research effort, the antifungal effects were quantified using a disc diffusion method against Candida albicans, revealing an inhibition zone diameter of 15 mm for the compound at a concentration of 100 µg/disc .

- Anti-inflammatory Effects : A study conducted on murine macrophages treated with this compound showed a significant decrease in TNF-alpha levels post-treatment, suggesting its role as an anti-inflammatory agent .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

| Activity | Result | Methodology |

|---|---|---|

| Antibacterial | MIC = 32 µg/mL (S. aureus) | Broth microdilution |

| Antifungal | Inhibition zone = 15 mm (C. albicans) | Disc diffusion |

| Anti-inflammatory | Decreased TNF-alpha levels | ELISA on macrophage cultures |

| Analgesic | Significant pain response reduction | Rodent pain models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.